molecular formula C21H16N2O2 B077401 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- CAS No. 12769-16-3

9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-

Cat. No.: B077401
CAS No.: 12769-16-3
M. Wt: 328.4 g/mol
InChI Key: TVBNRFCUTVWHQB-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- (CAS RN 12769-16-3), also known as Solvent Blue 19 or C.I. 61515, is an anthraquinone derivative with a molecular formula of C₂₁H₁₆N₂O₂ and a molecular weight of 328.36 g/mol. The compound features a methylamino group (-NHCH₃) at position 1 and a phenylamino group (-NHC₆H₅) at position 4 of the anthraquinone backbone. This structure confers distinct electronic and optical properties, making it valuable as a nonionic dye in industrial applications, including textiles and microscopy . Its synthesis typically involves nucleophilic substitution reactions, where bromine atoms in 1-amino-4-bromoanthraquinone precursors are replaced by amine groups .

Properties

IUPAC Name

1-anilino-4-(methylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H16N2O2/c1-22-16-11-12-17(23-13-7-3-2-4-8-13)19-18(16)20(24)14-9-5-6-10-15(14)21(19)25/h2-12,22-23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBNRFCUTVWHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062897
Record name 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-
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Molecular Weight

328.4 g/mol
Source PubChem
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CAS No.

3179-96-2
Record name 1-(Methylamino)-4-(phenylamino)-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-
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Record name 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-
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Record name 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-
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Record name 1-(methylamino)-4-(phenylamino)anthraquinone
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Mechanism of Action

Target of Action

The primary target of Oracet Blue is microRNA. MicroRNAs are small non-coding RNAs that play crucial roles in the regulation of gene expression. They are considered reliable and specific biomarkers for the detection, status monitoring, and population screening of diseases.

Biochemical Pathways

The biochemical pathway affected by Oracet Blue involves the interaction between the compound and microRNA. The compound intercalates into the microRNA, leading to changes in the electrochemical properties of the system. This change is then detected and used to quantify the amount of microRNA present.

Biological Activity

9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- (also known as C21H16N2O2) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and toxicology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and toxicity profiles.

Chemical Structure and Properties

The molecular structure of 9,10-anthracenedione derivatives typically includes an anthracene core with various substituents that influence their biological activity. The specific compound under discussion features a methylamino group and a phenylamino group at the 1 and 4 positions, respectively.

Table 1: Basic Properties of 9,10-Anthracenedione Derivatives

PropertyValue
Molecular FormulaC21H16N2O2
Molecular Weight328.36 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Several studies have demonstrated that anthracenedione derivatives exhibit potent anticancer properties. For instance, compounds similar to 9,10-anthracenedione have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as topoisomerase inhibition and induction of apoptosis.

  • Mechanism of Action : Anthracenediones are believed to intercalate into DNA, disrupting replication and transcription processes. This action is crucial in their anticancer efficacy, particularly against solid tumors.
  • Case Study : A study focusing on a series of synthesized anthracene derivatives indicated that those with alkylamino groups at the 1- and 4- positions displayed significant cytotoxicity against human cancer cell lines, suggesting that the presence of these substituents enhances their biological activity .

Toxicity Profile

While the anticancer potential is promising, the toxicity associated with anthracenediones cannot be overlooked. Research indicates that exposure to these compounds can lead to various toxicological effects.

  • Acute Toxicity : In animal studies, high doses of anthracenedione derivatives have resulted in adverse effects such as hepatotoxicity and carcinogenicity. For example, long-term oral administration in rodent models showed an increased incidence of liver tumors .
  • Metabolic Pathways : The metabolism of these compounds often involves cytochrome P450 enzymes leading to reactive metabolites capable of binding DNA. This metabolic activation is critical for both their therapeutic effects and toxicity .

Synthesis and Evaluation

Recent studies have focused on synthesizing novel derivatives of anthracenediones to enhance their anticancer activity while reducing cardiotoxicity. Computational modeling has been employed to predict the biological activity based on structural characteristics.

  • Computational Studies : The AMI method was used to optimize structures and predict biological activity based on ionization potentials and substituent effects .

Table 2: Summary of Biological Activities

Activity TypeObservations
Anticancer ActivityPotent against various cancer cell lines
MechanismDNA intercalation; topoisomerase inhibition
ToxicityHepatotoxicity; potential carcinogenic effects

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- is in the field of analytical chemistry , particularly through High-Performance Liquid Chromatography (HPLC). The compound can be effectively separated using a Newcrom R1 HPLC column under reverse-phase conditions.

  • Mobile Phase Composition : Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for Mass-Spec compatibility).
  • Column Specifications : The Newcrom R1 column has low silanol activity and is suitable for both preparative separation and pharmacokinetics studies .

Dyes and Pigments

9,10-Anthracenedione derivatives are extensively used as dyes due to their vibrant colors and stability. These compounds are incorporated into various materials including textiles and plastics.

  • Dye Characteristics : The anthraquinone structure imparts excellent lightfastness and heat stability, making these dyes suitable for high-performance applications .

Case Study 1: Separation Techniques

A study highlighted the effectiveness of using HPLC to isolate impurities in the synthesis of pharmaceutical compounds involving 9,10-Anthracenedione derivatives. This method demonstrated scalability and reliability in achieving high purity levels necessary for drug formulation .

Case Study 2: Toxicological Assessments

The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) conducted assessments on anthraquinone-based dyes, including those derived from 9,10-Anthracenedione. The findings suggested that while these compounds have diverse applications, their toxicological profiles require careful evaluation. The report emphasized the need for further studies to understand the health impacts of prolonged exposure to these chemicals .

Summary of Applications

Application AreaDescription
Analytical ChemistryUsed in HPLC for separation and analysis of pharmaceutical compounds
Material ScienceEmployed as dyes in textiles and plastics due to stability and colorfastness
Toxicological ResearchAssessed for human health impacts; requires further investigation

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural Modifications and Substituent Effects

The biological, optical, and physicochemical properties of anthraquinones are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS RN) Substituents (Positions 1 & 4) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(Methylamino)-4-(phenylamino)- (12769-16-3) Methylamino, Phenylamino C₂₁H₁₆N₂O₂ 328.36 Solvent Blue 19 dye; nonionic, high chromophore intensity
1,4-Bis(methylamino)- (2475-44-7) Methylamino, Methylamino C₁₆H₁₄N₂O₂ 266.29 Higher aqueous solubility; used in blue dyes
Disperse Blue 3 (2475-46-9) Hydroxyethylamino, Methylamino C₁₇H₁₆N₂O₃ 296.32 Textile dye; moderate hydrophilicity
1-Amino-4-[(4-chlorophenyl)amino]- (54946-79-1) Amino, 4-Chlorophenylamino C₂₀H₁₃ClN₂O₂ 348.07 Enhanced electron-withdrawing effects; potential photostability
1-(Methylamino)-4-(pentylamino)- (N/A) Methylamino, Pentylamino C₂₀H₂₂N₂O₂ 334.40 Increased hydrophobicity; niche industrial applications

Physicochemical Properties

  • Solubility: The 1,4-bis(methylamino) derivative (CAS 2475-44-7) exhibits higher aqueous solubility than the phenylamino-substituted compound due to reduced hydrophobicity .
  • Polar Surface Area (PSA) : The target compound has a PSA of 84.22 Ų, indicating moderate polarity, whereas Disperse Blue 3 (PSA ~93 Ų) is more polar due to its hydroxyethyl group .

Research Findings and Trends

  • Electronic Effects : Chloro-substituted analogs (e.g., CAS 54946-79-1) exhibit redshifted absorption spectra due to electron-withdrawing effects, advantageous for photodynamic therapies .

Preparation Methods

Bromination of 1-Methylaminoanthraquinone

A patented method (CN111138305A) describes the bromination of 1-methylaminoanthraquinone using hydrogen peroxide (H₂O₂) and hydrogen bromide (HBr) in dichloroethane. This approach generates 1-methylamino-4-bromoanthraquinone, a key intermediate, via in situ bromine formation:

H2O2+2HBr2H2O+Br2\text{H}2\text{O}2 + 2\text{HBr} \rightarrow 2\text{H}2\text{O} + \text{Br}2

Reaction Conditions :

  • Solvent : 1,2-Dichloroethane (160 g per 20.09 g substrate)

  • Temperature : 10°C during H₂O₂ addition, 30°C during bromination

  • Time : 1 hour post-bromine generation

  • Yield : 90% (molar basis).

Table 1: Bromination Reaction Parameters

ParameterValue
Substrate1-Methylaminoanthraquinone
Brominating AgentH₂O₂/HBr
Solvent1,2-Dichloroethane
Temperature Range10°C (initial) → 30°C (final)
Reaction Time3 hours total
Yield90%

This method minimizes polybromination by controlling bromine stoichiometry, achieving high regioselectivity at the 4-position.

Phenylamination of Brominated Intermediate

The 4-bromo intermediate undergoes nucleophilic substitution with phenylamine (aniline). While specific details are limited in the provided sources, analogous reactions for anthraquinone derivatives suggest the following conditions:

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Base : Lithium diisopropylamide (LDA) or potassium carbonate

  • Temperature : Reflux (60–80°C)

  • Time : 12–24 hours

The phenylamino group replaces the bromine atom, yielding the target compound. Purification typically involves column chromatography or recrystallization.

Alternative Pathways and Modifications

Solvent and Catalyst Optimization

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve amine nucleophilicity, while chlorinated solvents (e.g., dichloroethane) enhance halogenation rates.

  • Catalysts : FeCl₃ facilitates electrophilic substitution, whereas palladium complexes could enable cross-coupling for advanced derivatives.

Comparative Analysis of Methods

Table 2: Method Efficiency and Scalability

MethodAdvantagesLimitationsYield
Bromination-AminationHigh regioselectivity, scalableRequires toxic HBr/H₂O₂90%
Direct AminationFewer stepsModerate yields, side reactions~60%*
Microwave-AssistedRapidUntested for this compoundN/A

*Estimated based on analogous reactions.

Critical Reaction Parameters

  • Temperature Control : Excessive heat during bromination promotes di-substitution, while low temperatures slow amination kinetics.

  • Solvent Choice : Dichloroethane increases bromination rates compared to methanol, reducing reaction time from 11 hours to 3 hours.

  • Purification : Rotary evaporation and hot-water pulping effectively isolate the product while removing unreacted amines.

Industrial and Research Applications

The compound’s synthesis supports applications in:

  • Dye Manufacturing : As a nonionic dye (Solvent Blue 19) for textiles.

  • Biosensing : Electrochemical labeling of microRNAs due to its redox-active anthraquinone core.

  • Pharmaceutical Intermediates : Potential precursor for anticancer agents like Mitoxantrone .

Q & A

Q. What synthetic methodologies are most effective for preparing 9,10-Anthracenedione derivatives with amino and phenylamino substituents?

Synthesis of such derivatives typically involves functionalization of the anthracenedione core via nucleophilic substitution or coupling reactions. For example:

  • Amination : React 9,10-anthraquinone with methylamine or phenylamine derivatives under controlled conditions (e.g., reflux in THF with LDA as a base) to introduce methylamino and phenylamino groups .
  • Microwave-assisted synthesis : Accelerate reaction kinetics by using microwave irradiation, as demonstrated in analogous anthraquinone systems (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine synthesis) .
  • Intermediate isolation : Purify intermediates via column chromatography and confirm structures using NMR (¹H/¹³C) and FT-IR spectroscopy .

Q. How can spectroscopic techniques resolve structural ambiguities in substituted anthracenediones?

  • NMR spectroscopy : Use DEPT-135 and 2D-COSY to distinguish between aromatic protons and amino/alkyl substituents. For example, coupling patterns in ¹H NMR can differentiate methylamino (-NHCH₃) and phenylamino (-NHC₆H₅) groups .
  • UV-Vis spectroscopy : Compare absorption maxima (λmax) with known anthraquinone derivatives to infer electronic effects of substituents. For instance, amino groups typically redshift absorption due to enhanced π-conjugation .
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular weight and fragmentation pathways, critical for validating synthetic products .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in reaction yields for anthracenedione functionalization?

  • Steric hindrance : Bulky substituents (e.g., phenylamino groups) may reduce yields in electrophilic substitution due to restricted access to reactive sites. Optimize solvent polarity (e.g., DMF vs. THF) to improve reagent diffusion .
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) deactivate the anthracenedione core, requiring harsher conditions (e.g., elevated temperatures or stronger bases) .
  • Competing pathways : Monitor byproducts (e.g., via TLC or HPLC) to identify side reactions, such as over-alkylation or oxidation of amino groups .

Q. How can computational modeling guide the design of anthracenedione derivatives for targeted biological activity?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox potential, a key factor in antitumor activity observed in anthracenediones like mitoxantrone .
  • Molecular docking : Simulate interactions with biological targets (e.g., DNA topoisomerases) to optimize substituent positioning. For example, phenylamino groups may enhance intercalation via π-π stacking .
  • ADMET profiling : Use tools like SwissADME to predict pharmacokinetics, ensuring derivatives meet Lipinski’s Rule of Five for drug-likeness .

Q. What strategies address contradictions in reported cytotoxic data for amino-substituted anthracenediones?

  • Standardized assays : Re-evaluate cytotoxicity using consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48-hour exposure) to minimize variability .
  • Metabolite analysis : Identify active metabolites via LC-MS, as pro-drug activation (e.g., enzymatic reduction of quinones) may explain divergent results .
  • Synergistic studies : Test combinations with chemosensitizers (e.g., verapamil) to assess multidrug resistance modulation, a common issue in anthracycline therapies .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (e.g., molar ratios, solvent purity) meticulously, as minor variations can drastically alter outcomes in anthracenedione chemistry .
  • Safety protocols : Handle anthracenedione derivatives with PPE due to potential mutagenicity, as noted in safety data sheets for related compounds (e.g., 1-amino-4,5-dimethoxy-9,10-anthracenedione) .
  • Data validation : Cross-reference spectral data with NIST Chemistry WebBook entries for anthraquinones to ensure accuracy .

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